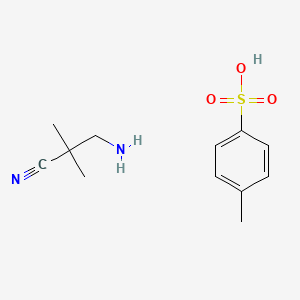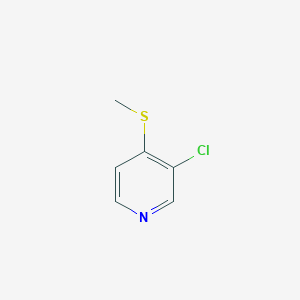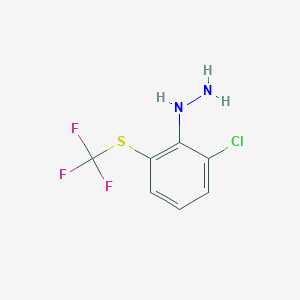
Neodymium tungsten oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium tungsten oxide is an inorganic compound formed by the combination of neodymium and tungstic acid. It has the chemical formula Nd₂(WO₄)₃ and forms light purple crystals that are slightly soluble in water
Métodos De Preparación
Neodymium tungsten oxide can be synthesized through different methods:
Reaction of Neodymium (III) Oxide and Tungsten (VI) Oxide: This method involves reacting neodymium (III) oxide (Nd₂O₃) with tungsten (VI) oxide (WO₃) at a temperature of 1000°C to produce anhydrous this compound. [ \text{Nd}_2\text{O}_3 + 3 \text{WO}_3 \rightarrow \text{Nd}_2(\text{WO}_4)_3 ]
Reaction of Sodium Tungstate and Neodymium (III) Nitrate: The nonahydrate form of this compound can be produced by reacting sodium tungstate (Na₂WO₄) with neodymium (III) nitrate (Nd(NO₃)₃) in an aqueous solution. [ 3 \text{Na}_2\text{WO}_4 + 2 \text{Nd}(\text{NO}_3)_3 \rightarrow \text{Nd}_2(\text{WO}_4)_3 \cdot 9\text{H}_2\text{O} + 6 \text{NaNO}_3 ]
Análisis De Reacciones Químicas
Neodymium tungsten oxide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Hydration and Dehydration: The compound can form hydrates, such as the nonahydrate form, and can lose water molecules upon heating.
Common reagents used in these reactions include sodium tungstate, neodymium (III) nitrate, and tungsten (VI) oxide. The major products formed from these reactions include anhydrous and hydrated forms of this compound.
Aplicaciones Científicas De Investigación
Neodymium tungsten oxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: The compound is explored for its potential use in biological imaging and as a contrast agent.
Medicine: this compound is investigated for its potential use in photothermal therapy for cancer treatment.
Industry: It is used in the production of advanced materials, including electrochromic devices and sensors
Mecanismo De Acción
The mechanism by which neodymium tungsten oxide exerts its effects involves its ability to absorb and convert light energy into heat. This property is particularly useful in photothermal therapy, where the compound can generate localized heat to destroy cancer cells. The molecular targets and pathways involved include the absorption of near-infrared light and the generation of reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
Neodymium tungsten oxide can be compared with other similar compounds, such as:
Neodymium Chromate (Nd₂(CrO₄)₃): Similar in structure but contains chromium instead of tungsten.
Neodymium Molybdate (Nd₂(MoO₄)₃): Contains molybdenum instead of tungsten.
Praseodymium Tungstate (Pr₂(WO₄)₃): Contains praseodymium instead of neodymium.
Samarium Tungstate (Sm₂(WO₄)₃): Contains samarium instead of neodymium
This compound is unique due to its specific combination of neodymium and tungsten, which imparts distinct properties such as its light purple color and its ability to form hydrates.
Propiedades
Número CAS |
39361-84-7 |
|---|---|
Fórmula molecular |
NdOW |
Peso molecular |
344.08 g/mol |
Nombre IUPAC |
neodymium;oxotungsten |
InChI |
InChI=1S/Nd.O.W |
Clave InChI |
LMLOLRQHFCYMFP-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)

